molecular formula C12H11N5OS B12124387 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1H-indol-3-yl)ethan-1-one

2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1H-indol-3-yl)ethan-1-one

Cat. No.: B12124387
M. Wt: 273.32 g/mol
InChI Key: CJGQKRQFJLXHMQ-UHFFFAOYSA-N
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Description

2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1H-indol-3-yl)ethan-1-one is a compound that features a unique combination of a triazole ring and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1H-indol-3-yl)ethan-1-one typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting aminoguanidine hydrochloride with succinic anhydride under microwave irradiation.

    Attachment of the Indole Moiety: The indole moiety can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1H-indol-3-yl)ethan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield reduced forms of the compound.

Mechanism of Action

The mechanism of action of 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1H-indol-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1H-indol-3-yl)ethan-1-one is unique due to the combination of the triazole and indole moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H11N5OS

Molecular Weight

273.32 g/mol

IUPAC Name

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(1H-indol-3-yl)ethanone

InChI

InChI=1S/C12H11N5OS/c13-11-15-12(17-16-11)19-6-10(18)8-5-14-9-4-2-1-3-7(8)9/h1-5,14H,6H2,(H3,13,15,16,17)

InChI Key

CJGQKRQFJLXHMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)CSC3=NNC(=N3)N

Origin of Product

United States

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